2(5H)-Furanone, 4-bromo-5-hydroxy-

Descripción general

Descripción

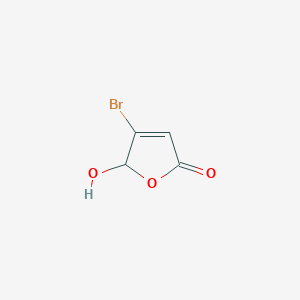

2(5H)-Furanone, 4-bromo-5-hydroxy- is a brominated furanone derivative This compound is characterized by the presence of a bromine atom at the 4th position and a hydroxyl group at the 5th position on the furanone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 4-bromo-5-hydroxy- typically involves the bromination of a furanone precursor. One common method is the bromination of 5-hydroxy-2(5H)-furanone using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of 2(5H)-Furanone, 4-bromo-5-hydroxy- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The C4 bromine atom undergoes nucleophilic displacement due to its position adjacent to the electron-withdrawing carbonyl group. Key reactions include:

A. Amine Substitution

Treatment with primary or secondary amines replaces the bromine with amino groups. For example:

-

Reaction with aniline produces 4-anilino-5-hydroxy-2(5H)-furanone (yield: 72–85%) under mild conditions (RT, 12–24 hrs) .

B. Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups:

| Boronic Acid | Catalyst System | Product (Yield) | Reference |

|---|---|---|---|

| 4-Methylthiophenyl | PdCl₂(PPh₃)₂, CsF | 4-(4-Methylthiophenyl) | |

| Phenyl | PdCl₂/AsPh₃, Ag₂O | 4-Phenyl |

Functionalization of the Hydroxyl Group

The C5 hydroxyl group participates in protection/deprotection and esterification:

A. Protection as Methoxy

-

Reacting with methyl iodide in the presence of Ag₂O yields 4-bromo-5-methoxy-2(5H)-furanone (yield: 89%) .

B. Carbamate Formation

-

Reaction with resin-bound methyl isocyanate forms stable carbamate derivatives for solid-phase synthesis .

Ring-Opening and Rearrangement Reactions

The furanone ring is susceptible to nucleophilic attack at the carbonyl group:

A. Base-Induced Ring Opening

-

Treatment with NaOH (1M, 60°C) opens the lactone ring, forming 4-bromo-5-hydroxy-2-oxopent-3-enoic acid .

B. Phosphine-Mediated Reactions

-

Reaction with tributylphosphine forms a bis-phosphonium salt, which hydrolyzes to tributylphosphine oxide .

Addition Reactions

The α,β-unsaturated carbonyl system undergoes conjugate additions:

A. Michael Addition

-

Thiophenol adds to the C3 position, yielding 3-(phenylthio)-4-bromo-5-hydroxy-2(5H)-furanone (yield: 68%) .

Bioactivity-Related Modifications

The compound serves as a precursor for bioactive analogs:

A. Quorum-Sensing Inhibitors

-

Structural analogs like 4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone disrupt bacterial biofilms by inhibiting swarming motility in E. coli (IC₅₀: 20 µg/mL) .

B. Antifungal Derivatives

Aplicaciones Científicas De Investigación

Overview

2(5H)-Furanone, 4-bromo-5-hydroxy- is a brominated derivative of furanone characterized by its unique chemical structure, which includes a bromine atom at the 4th position and a hydroxyl group at the 5th position. This compound has garnered attention in various fields due to its diverse applications in chemistry, biology, and medicine.

Organic Synthesis

2(5H)-Furanone, 4-bromo-5-hydroxy- serves as a vital building block in organic synthesis. It is utilized for the preparation of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations such as oxidation, reduction, and substitution reactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It effectively inhibits biofilm formation by bacterial strains such as Pseudomonas aeruginosa and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) has been reported as low as 0.2 mg/ml against certain strains, demonstrating its potential as a quorum-sensing disruptor.

Table 1: Antimicrobial Efficacy of 2(5H)-Furanone, 4-bromo-5-hydroxy-

| Bacterial Strain | MIC (mg/ml) | Effect on Biofilm Formation |

|---|---|---|

| Pseudomonas aeruginosa | 0.2 | Significant reduction |

| Staphylococcus epidermidis | 0.4 | Moderate reduction |

| Escherichia coli | 0.6 | Significant reduction |

Anticancer Activity

In vitro studies demonstrate that 2(5H)-Furanone, 4-bromo-5-hydroxy- induces apoptosis and cell cycle arrest in various cancer cell lines. The compound has shown IC50 values ranging from 30 nM to 50 nM against colon adenocarcinoma models, indicating strong cytotoxic effects.

Table 2: Cytotoxic Effects of 2(5H)-Furanone, 4-bromo-5-hydroxy-

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MAC13 | 30 | Apoptosis induction |

| MAC16 | 50 | Cell cycle arrest |

The biological activity is attributed to its ability to mimic acyl homoserine lactones (AHLs), thus interfering with bacterial signaling pathways responsible for biofilm formation and virulence factor expression.

Biofouling Control

Studies have explored the use of furanones in marine environments to control biofouling. These compounds inhibit the production of violacein—a pigment linked to bacterial signaling—thereby preventing biofilm formation on submerged surfaces like ship hulls.

Case Studies and Research Findings

Research has documented various case studies highlighting the applications of 2(5H)-Furanone, 4-bromo-5-hydroxy-. For instance:

Mecanismo De Acción

The mechanism of action of 2(5H)-Furanone, 4-bromo-5-hydroxy- involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their biological activity. The specific pathways involved depend on the application and the target molecule .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-5-hydroxy-4-methoxybenzoic acid

- 2-Bromo-5-chlorobenzaldehyde

- 4-Bromo-5-hydroxy-2-methoxybenzaldehyde

Uniqueness

2(5H)-Furanone, 4-bromo-5-hydroxy- is unique due to its specific substitution pattern on the furanone ring. The presence of both a bromine atom and a hydroxyl group provides distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activity set it apart from other similar compounds .

Actividad Biológica

2(5H)-Furanone, 4-bromo-5-hydroxy- is a member of the furanone family, which has garnered attention due to its diverse biological activities. This compound has been studied for its potential applications in antimicrobial and anticancer therapies, as well as its role in disrupting quorum sensing in bacteria. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C5H4BrO2

- CAS Number : 68085-53-0

- Structure : The compound features a furanone ring with a bromine atom and a hydroxyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that 2(5H)-Furanone, 4-bromo-5-hydroxy- exhibits significant antimicrobial properties. A study indicated that it effectively inhibited biofilm formation by various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was found to be as low as 0.2 mg/ml against certain strains, highlighting its potency as a quorum-sensing disruptor .

Table 1: Antimicrobial Efficacy of 2(5H)-Furanone, 4-bromo-5-hydroxy-

| Bacterial Strain | MIC (mg/ml) | Effect on Biofilm Formation |

|---|---|---|

| Pseudomonas aeruginosa | 0.2 | Significant reduction |

| Staphylococcus epidermidis | 0.4 | Moderate reduction |

| Escherichia coli | 0.6 | Significant reduction |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induced cell cycle arrest and apoptosis in various cancer cell lines, including colon adenocarcinoma models. IC50 values ranged from 30 nM to 50 nM, indicating strong cytotoxic effects against these cancer cells .

Table 2: Cytotoxic Effects of 2(5H)-Furanone, 4-bromo-5-hydroxy-

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MAC13 | 30 | Apoptosis induction |

| MAC16 | 50 | Cell cycle arrest |

The biological activity of 2(5H)-Furanone, 4-bromo-5-hydroxy- is primarily attributed to its ability to interfere with bacterial quorum sensing. It mimics acyl homoserine lactones (AHLs), thereby binding to LuxR-type receptors and disrupting the signaling pathways responsible for biofilm formation and virulence factor expression . In cancer cells, the compound appears to induce apoptosis through caspase-independent pathways and cell cycle arrest at the G2 phase .

Biofilm Control in Marine Environments

A notable study investigated the use of furanones for biofouling control in marine settings. The results indicated that furanones significantly reduced the production of violacein—a pigment produced by some bacteria—by inhibiting AHL-mediated signaling. This suggests potential applications in preventing biofouling on ship hulls and other submerged surfaces .

Anticancer Research

In another study focused on anticancer properties, researchers explored the effects of various furanone derivatives on colon cancer cell lines. The findings revealed that specific substitutions on the furanone structure could enhance cytotoxicity, suggesting avenues for drug development targeting cancer .

Propiedades

IUPAC Name |

3-bromo-2-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrO3/c5-2-1-3(6)8-4(2)7/h1,4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRVTWKCQQJKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(OC1=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475183 | |

| Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68085-53-0 | |

| Record name | 2(5H)-Furanone, 4-bromo-5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.